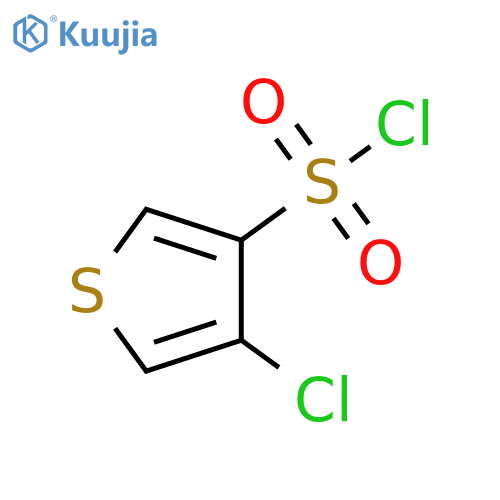Cas no 937636-93-6 (4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE)

937636-93-6 structure
商品名:4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE
CAS番号:937636-93-6
MF:C4H2Cl2O2S2
メガワット:217.093476772308
MDL:MFCD08695625
CID:4666354
PubChem ID:16639972
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenesulfonyl chloride, 4-chloro-
- 4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE
-
- MDL: MFCD08695625
- インチ: 1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H
- InChIKey: RHKPSMIYICGGOH-UHFFFAOYSA-N
- ほほえんだ: C1SC=C(Cl)C=1S(Cl)(=O)=O
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 176409-5g |
4-Chloro-3-thiophenesulfonyl chloride |
937636-93-6 | 5g |
$2250.00 | 2023-09-05 | ||
| 1PlusChem | 1P01DXCR-100mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 100mg |
$515.00 | 2024-04-20 | |
| Aaron | AR01DXL3-50mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 50mg |
$362.00 | 2025-02-10 | |
| Enamine | EN300-1168218-5000mg |
4-chlorothiophene-3-sulfonyl chloride |
937636-93-6 | 95.0% | 5000mg |
$3065.0 | 2023-10-03 | |
| 1PlusChem | 1P01DXCR-50mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 50mg |
$354.00 | 2024-04-20 | |
| 1PlusChem | 1P01DXCR-500mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 500mg |
$1081.00 | 2024-04-20 | |
| 1PlusChem | 1P01DXCR-1g |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 1g |
$1369.00 | 2024-04-20 | |
| Aaron | AR01DXL3-500mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 500mg |
$1158.00 | 2025-02-10 | |
| Enamine | EN300-1168218-2500mg |
4-chlorothiophene-3-sulfonyl chloride |
937636-93-6 | 95.0% | 2500mg |
$2071.0 | 2023-10-03 | |
| Enamine | EN300-1168218-10000mg |
4-chlorothiophene-3-sulfonyl chloride |
937636-93-6 | 95.0% | 10000mg |
$4545.0 | 2023-10-03 |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
937636-93-6 (4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
